5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride
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Overview
Description
5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a bromine atom at the 5th position, a methylamino group at the 3rd position, and a dihydrochloride salt form, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride typically involves the bromination of 2-amino-3-methylpyridine. The process begins with the reaction of 2-amino-3-methylpyridine with acetic anhydride to form an intermediate, which is then brominated using liquid bromine. The reaction is carried out under reflux conditions, and the progress is monitored using thin-layer chromatography. After the bromination is complete, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in the presence of solvents like toluene or ethanol
Major Products
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction: Products include N-oxides and reduced amines.
Coupling Reactions: Products include biaryl compounds
Scientific Research Applications
5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylamino group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the methylamino group and dihydrochloride salt form.
5-Bromo-2-methylpyridin-3-amine: Similar structure but lacks the methylamino group.
Uniqueness
5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride is unique due to the presence of both the bromine atom and the methylamino group, which confer specific chemical reactivity and biological activity. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C7H12BrCl2N3 |
---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
5-bromo-3-(methylaminomethyl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-10-3-5-2-6(8)4-11-7(5)9;;/h2,4,10H,3H2,1H3,(H2,9,11);2*1H |
InChI Key |
PYBBGHKOKQDNIY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CC(=C1)Br)N.Cl.Cl |
Origin of Product |
United States |
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